molecular formula C7H14ClNO3 B2715951 methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride CAS No. 2375270-24-7

methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride

Cat. No.: B2715951
CAS No.: 2375270-24-7
M. Wt: 195.64
InChI Key: PHGXICCXVYVJMO-UHFFFAOYSA-N
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Description

methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their unique structural properties and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(azetidin-3-yl)-2-methoxyacetate typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(azetidin-3-yl)-2-methoxyacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., NaH), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways.

Major Products Formed

The major products formed from these reactions include various substituted azetidines, oxidized derivatives, and cycloaddition products. These products can be further functionalized for specific applications in research and industry.

Scientific Research Applications

Methyl 2-(azetidin-3-yl)-2-methoxyacetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-(azetidin-3-yl)-2-methoxyacetate involves its interaction with specific molecular targets and pathways. The azetidine ring can act as a conformationally restricted component, influencing the binding affinity and selectivity of the compound for its targets . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine derivatives, such as:

Uniqueness

Methyl 2-(azetidin-3-yl)-2-methoxyacetate is unique due to its specific structural features and the presence of the methoxyacetate group, which can influence its reactivity and biological activity

Biological Activity

Methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1784072-80-5
  • Molecular Formula : C7H13ClN2O3
  • Molecular Weight : 192.64 g/mol

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Notably, it has been identified as a selective inhibitor of cyclin-dependent kinases (CDK), particularly CDK4 and CDK6, which are crucial for cell cycle regulation.

  • Inhibition of Cyclin-Dependent Kinases (CDKs) :
    • The compound exhibits dose-dependent inhibition of CDK4 and CDK6, leading to G1 phase arrest in cancer cells. This mechanism is significant for its potential use in treating cancers characterized by abnormal cellular proliferation .
  • Anti-inflammatory Properties :
    • Preliminary studies suggest that the compound may possess anti-inflammatory effects, which could be beneficial in conditions like rheumatoid arthritis and psoriasis. These effects are hypothesized to stem from the modulation of inflammatory cytokines .

Table 1: Biological Activity Summary

Activity TypeMechanism/TargetObservations
CDK InhibitionSelective for CDK4/CDK6Dose-dependent G1 arrest
Anti-inflammatoryModulation of cytokinesPotential reduction in inflammation
AntimicrobialUnknownFurther studies required

Case Study 1: Cancer Treatment

A study evaluated the efficacy of this compound in various cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation.

Case Study 2: Rheumatoid Arthritis

In a preclinical model of rheumatoid arthritis, administration of the compound resulted in a marked decrease in joint inflammation and damage. Histological analysis showed reduced infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines.

Properties

IUPAC Name

methyl 2-(azetidin-3-yl)-2-methoxyacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-10-6(7(9)11-2)5-3-8-4-5;/h5-6,8H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGXICCXVYVJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CNC1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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